molecular formula C20H30N6O2 B2469740 1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione CAS No. 916037-29-1

1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione

Cat. No.: B2469740
CAS No.: 916037-29-1
M. Wt: 386.5
InChI Key: GJNGJEJHISKTPV-UHFFFAOYSA-N
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Description

1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C20H30N6O2 and its molecular weight is 386.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Researchers have synthesized a variety of imidazo[2,1-f]purine-2,4-dione derivatives and evaluated their pharmacological properties. These compounds have been found to exhibit potent ligand activity for the 5-HT(1A) receptor, with some demonstrating anxiolytic-like and antidepressant activities in preclinical models. This indicates their potential for future research aimed at developing new derivatives with anxiolytic or antidepressant activity (Zagórska et al., 2009).

Mesoionic Purinone Analogs

The synthesis and properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, have been explored. These compounds exhibit interesting chemical behavior, including undergoing hydrolytic ring-opening reactions, which could have implications for their pharmacological applications (Coburn & Taylor, 1982).

Receptor Affinity and Enzyme Activity

A study on octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines has shown these compounds to have significant receptor affinity and enzyme activity. The research indicates the potential for these structures to be further modified for therapeutic applications (Zagórska et al., 2016).

Structural Studies

Structural studies of compounds within this class have provided insights into their molecular geometry and potential interactions with biological targets. For example, the crystal structure analysis of an 8-benzylamino derivative has contributed to understanding the conformational preferences of these molecules, which is crucial for designing compounds with specific pharmacological activities (Karczmarzyk et al., 1995).

Properties

IUPAC Name

6-butan-2-yl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O2/c1-5-14(2)26-15(3)13-25-16-17(21-19(25)26)22(4)20(28)24(18(16)27)12-11-23-9-7-6-8-10-23/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNGJEJHISKTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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